molecular formula C12H14N2 B1428053 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile CAS No. 1248825-35-5

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Cat. No. B1428053
CAS RN: 1248825-35-5
M. Wt: 186.25 g/mol
InChI Key: FEASDUINZLIENX-UHFFFAOYSA-N
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Description

“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a solid substance . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a solid substance . The molecule’s structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .

Scientific Research Applications

Drug Synthesis

“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” can be utilized in the synthesis of various drugs due to its pyrrolidine scaffold, which is a common feature in many pharmaceuticals. Pyrrolidine rings are known to improve the pharmacokinetic properties of drugs .

Antitumor Activity

Compounds with pyrrolidine structures have been evaluated for antitumor activity. While specific data on “4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is not available, related compounds have shown promise in this field .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEASDUINZLIENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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